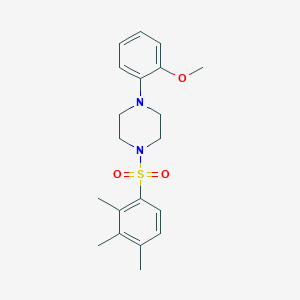

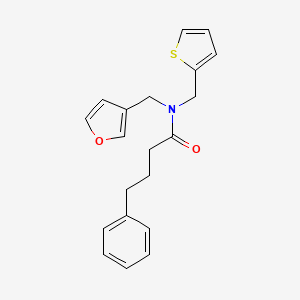

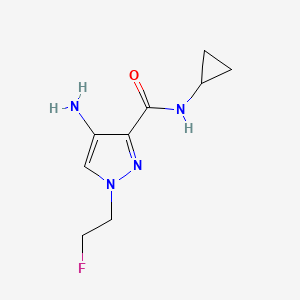

![molecular formula C16H15N5O B2362814 p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene CAS No. 53627-82-0](/img/structure/B2362814.png)

p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene” belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. The first step involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines. The second step involves the base-catalyzed cyclization of the intermediate hydrazones . Another method involves acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound p-[(3-Amino-5-hydroxy-1-phenyl-1H-pyrazole-4-yl)azo]toluene is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. A notable application is in the switchable synthesis of pyrroles and pyrazines via Rh(II)-catalyzed reactions with isoxazoles, where the nature of the Rh(II) catalyst and the reaction conditions dictate the formation of either pyrroles or pyrazines, showcasing the compound's adaptability in synthesis (Rostovskii et al., 2017). This process highlights the compound's role in facilitating diverse chemical transformations, making it a valuable tool in organic synthesis.

Antimicrobial Applications

The antimicrobial properties of this compound derivatives have been explored, indicating their potential in medical applications. A study by Karabacak et al. (2015) synthesized novel pyrazole azo compounds and investigated their antimicrobial activity against a range of pathogenic bacteria. The structural diversity and biological efficacy of these compounds suggest their utility in developing new antimicrobial agents (Karabacak et al., 2015).

Dye Synthesis and Properties

This compound is instrumental in the synthesis of dyes, where its derivatives exhibit unique fastness properties and color assessments. The synthesis of azo dyes incorporating the pyrazole moiety has been demonstrated to yield reactive dyes with good to moderate affinity for cotton fiber, alongside promising antimicrobial activities. These findings underscore the compound's significance in textile and related industries, where its derivatives enhance the functionality and application range of dyes (Rizk et al., 2015).

Mechanism of Action

Pyrazoles are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mechanism of action would depend on the specific substituents attached to the pyrazole ring.

Diazenes, or azo compounds, are often used as dyes due to their vivid colors. Some azo compounds also have biological activity. For example, some are used as drugs for their antimicrobial or antiparasitic properties .

Properties

IUPAC Name |

5-amino-4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-7-9-12(10-8-11)18-19-14-15(17)20-21(16(14)22)13-5-3-2-4-6-13/h2-10,20H,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQIHYBUIBCLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

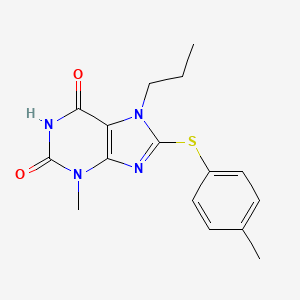

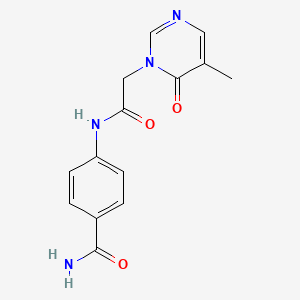

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)

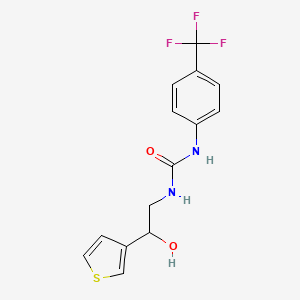

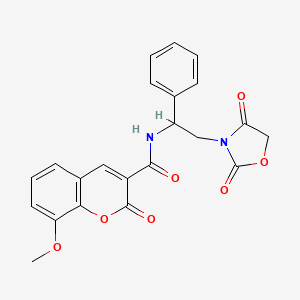

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)

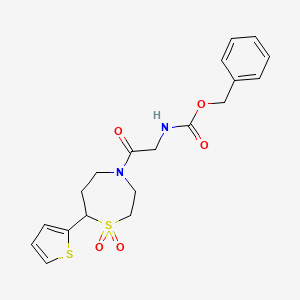

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)

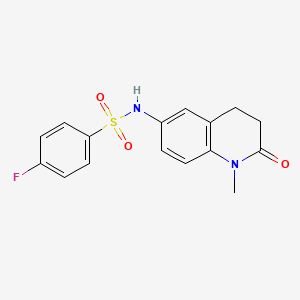

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)